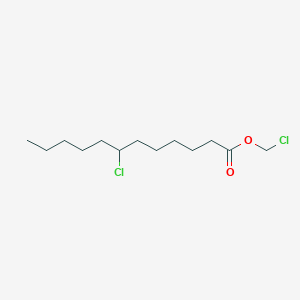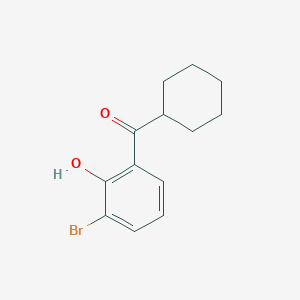
(1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol is a chiral organic compound featuring a cyclopentane ring substituted with a propynyl group and a hydroxyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of its substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol can be achieved through various methods, including:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.
Grignard Reaction: Reacting a cyclopentanone derivative with a propynyl Grignard reagent under controlled conditions to form the alcohol.
Industrial Production Methods
Industrial production may involve:
Catalytic Hydrogenation: Using metal catalysts to selectively hydrogenate precursors.
Enzymatic Resolution: Employing enzymes to separate enantiomers and obtain the desired stereoisomer.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction to form saturated derivatives.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated alcohols or hydrocarbons.
Substitution Products: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in the synthesis of chiral compounds for pharmaceuticals.
Biology and Medicine
Drug Development: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions.
Mécanisme D'action
The mechanism by which (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.
Cyclopentanol: A simpler analog without the propynyl group.
2-Propynylcyclopentane: Lacking the hydroxyl group.
Highlighting Uniqueness
Chirality: The (1R,2R) configuration provides unique stereochemical properties.
Functional Groups: The combination of a hydroxyl group and a propynyl group offers diverse reactivity.
Propriétés
Numéro CAS |
83096-84-8 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(1R,2R)-2-prop-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2/t7-,8+/m0/s1 |
Clé InChI |
PWRQANNOJCCIKZ-JGVFFNPUSA-N |
SMILES isomérique |
C#CC[C@H]1CCC[C@H]1O |
SMILES canonique |
C#CCC1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


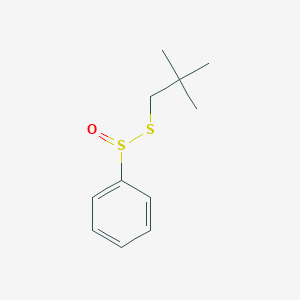
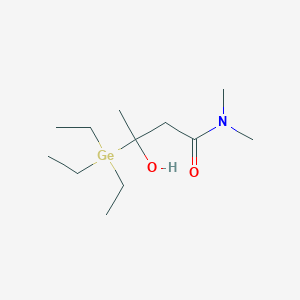
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
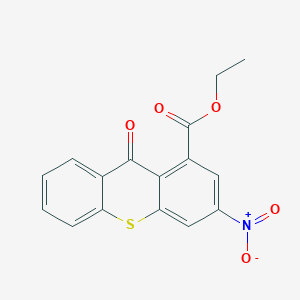
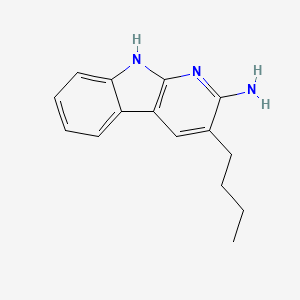
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
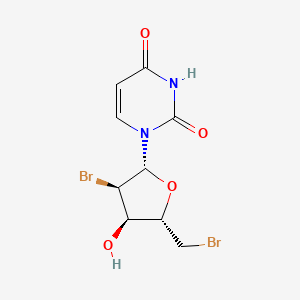
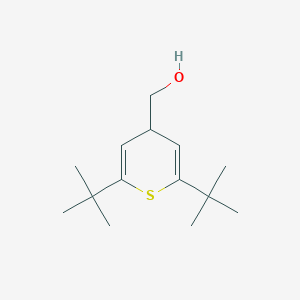
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
